molecular formula C16H12BrNS B2754834 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole CAS No. 1421262-90-9

4-(4'-Bromo-4-biphenylyl)-2-methylthiazole

Cat. No.: B2754834
CAS No.: 1421262-90-9
M. Wt: 330.24
InChI Key: QSZZRPKYBPZIRT-UHFFFAOYSA-N
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Description

4-(4’-Bromo-4-biphenylyl)-2-methylthiazole is an organic compound that features a thiazole ring substituted with a biphenyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Bromo-4-biphenylyl)-2-methylthiazole typically involves the reaction of 4-bromo-4’-biphenyl with 2-methylthiazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4’-Bromo-4-biphenylyl)-2-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4’-Bromo-4-biphenylyl)-2-methylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(4’-Bromo-4-biphenylyl)-2-methylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and biphenyl group can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-biphenyl: A simpler biphenyl derivative with a bromine atom.

    2-Methylthiazole: A thiazole derivative with a methyl group.

    4-(4’-Bromo-4-biphenylyl)(phenyl)methanone: A related compound with a methanone group.

Uniqueness

4-(4’-Bromo-4-biphenylyl)-2-methylthiazole is unique due to the combination of the biphenyl group, bromine atom, and thiazole ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-[4-(4-bromophenyl)phenyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNS/c1-11-18-16(10-19-11)14-4-2-12(3-5-14)13-6-8-15(17)9-7-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZZRPKYBPZIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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